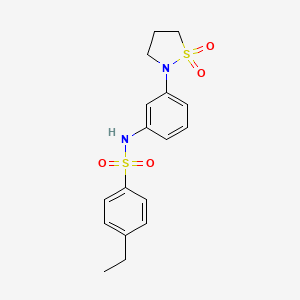
N-(1-(2-methoxyacetyl)-1,2,3,4-tetrahydroquinolin-7-yl)-2-oxoimidazolidine-1-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(1-(2-methoxyacetyl)-1,2,3,4-tetrahydroquinolin-7-yl)-2-oxoimidazolidine-1-carboxamide is a synthetic organic compound that has garnered interest in various scientific fields. The structure includes a tetrahydroquinoline core linked to an imidazolidine carboxamide group, making it a potential candidate for diverse applications, especially in medicinal chemistry and pharmacology.
Métodos De Preparación
The synthesis of this compound typically involves multiple steps, starting with the formation of the tetrahydroquinoline core. One common synthetic route involves the Pictet-Spengler reaction, where a tryptamine derivative reacts with an aldehyde. Subsequent steps include functional group modifications to introduce the methoxyacetyl and imidazolidine carboxamide groups. These reactions require careful control of conditions such as temperature, solvents, and catalysts to ensure high yield and purity.
Industrial production of this compound may employ similar synthetic routes but optimized for scale, with continuous flow reactors and enhanced purification techniques like chromatography and recrystallization to meet the required standards for pharmaceutical applications.
Análisis De Reacciones Químicas
This compound can undergo various types of chemical reactions:
Oxidation
: It can be oxidized to introduce functional groups such as hydroxyl or carbonyl groups. Common reagents include oxidizing agents like potassium permanganate or chromium trioxide.
Reduction
: Reduction reactions can be used to alter specific functional groups, like reducing carbonyl groups to alcohols. Sodium borohydride or lithium aluminum hydride are typical reagents.
Substitution
: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the substituents present on the quinoline core or the imidazolidine ring. These reactions can be catalyzed by acids, bases, or transition metal complexes.
The major products of these reactions depend on the specific reagents and conditions used but typically involve modifications to the quinoline or imidazolidine moieties.
Aplicaciones Científicas De Investigación
This compound has numerous applications in scientific research:
Chemistry
: Used as an intermediate in the synthesis of more complex molecules due to its versatile functional groups.
Biology
: Investigated for its potential as a bioactive molecule, influencing cellular processes through its interaction with specific enzymes or receptors.
Medicine
: Explored for therapeutic potential in various diseases, owing to its structural similarities with other bioactive quinoline derivatives.
Industry
: Utilized in the development of novel materials, such as polymers or as a precursor in the synthesis of dyes and pigments.
Mecanismo De Acción
The compound exerts its effects by interacting with molecular targets such as enzymes or receptors. The methoxyacetyl group may enhance its binding affinity to certain biological targets, while the imidazolidine carboxamide moiety could influence its pharmacokinetic properties. The exact pathways involved depend on the specific context of its application, but often include modulation of enzyme activity or receptor signaling pathways.
Comparación Con Compuestos Similares
Similar compounds include other quinoline derivatives like chloroquine or quinine, which are well-known for their antimalarial properties. Compared to these, N-(1-(2-methoxyacetyl)-1,2,3,4-tetrahydroquinolin-7-yl)-2-oxoimidazolidine-1-carboxamide has unique functional groups that may offer distinct advantages in terms of binding specificity or pharmacokinetics. Its structure allows for diverse modifications, making it a versatile tool in drug design and development.
Propiedades
IUPAC Name |
N-[1-(2-methoxyacetyl)-3,4-dihydro-2H-quinolin-7-yl]-2-oxoimidazolidine-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20N4O4/c1-24-10-14(21)19-7-2-3-11-4-5-12(9-13(11)19)18-16(23)20-8-6-17-15(20)22/h4-5,9H,2-3,6-8,10H2,1H3,(H,17,22)(H,18,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
REOYOOULPALBNJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCC(=O)N1CCCC2=C1C=C(C=C2)NC(=O)N3CCNC3=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20N4O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
332.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N-(4-methoxyphenethyl)-3,4,8,9-tetrahydro-1H-cyclopenta[3,4]pyrazolo[1,5-a]pyrazine-2(7H)-carboxamide](/img/structure/B2839020.png)
![2-(5-Methyl-4-phenyl-1H-imidazol-2-yl)-5-[2-(trifluoromethyl)phenyl]-1,3-oxazole](/img/structure/B2839022.png)
![N-[1-(5-cyclopropyl-1H-pyrazol-3-yl)piperidin-4-yl]cyclobutanecarboxamide](/img/structure/B2839023.png)

![N-[2-(2,3-dimethylphenyl)-5-oxo-2H,4H,6H-5lambda4-thieno[3,4-c]pyrazol-3-yl]-3-methoxybenzamide](/img/structure/B2839025.png)


![2-{2-[N-(2,3-dichlorophenyl)methanesulfonamido]acetamido}benzamide](/img/structure/B2839030.png)
![5,6-dichloro-N-[1-(2-oxooxolan-3-yl)piperidin-4-yl]pyridine-3-sulfonamide](/img/structure/B2839032.png)


